1-(Pyrrolidin-3-yl)piperidine
Overview
Description
1-(Pyrrolidin-3-yl)piperidine is a heterocyclic organic compound that features both a pyrrolidine and a piperidine ring. These rings are nitrogen-containing five-membered and six-membered structures, respectively. The compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to show selectivity towards various biological targets . For instance, some pyrrolidine derivatives have shown nanomolar activity against CK1γ and CK1ε . Another study reported that 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects .
Mode of Action
The pyrrolidine ring’s stereogenicity of carbons can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound’s interaction with its targets and any resulting changes could be influenced by the spatial orientation of substituents.
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that the compound could potentially affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
Modifications have been made to the structure of pyrrolidine derivatives to optimize their pharmacokinetic profile . This suggests that the compound’s ADME properties could be influenced by structural modifications.
Result of Action
Pyrrolidine derivatives have shown various biological activities, suggesting that the compound could potentially have diverse molecular and cellular effects .
Action Environment
The synthesis of pyrrolidine derivatives has been reported to be influenced by reaction conditions , suggesting that environmental factors could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine rings, which are part of the structure of this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Molecular Mechanism
It is known that the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-3-yl)piperidine can be synthesized through several methods. One common approach involves the exhaustive catalytic hydrogenation of pyrrolylpyridine. This process typically uses palladium on carbon as a catalyst in the presence of hydrochloric acid, which facilitates the hydrogenation and conversion to the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale catalytic hydrogenation processes. The use of palladium on carbon as a catalyst is preferred due to its cost-effectiveness and availability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
1-(Pyrrolidin-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals
Comparison with Similar Compounds
1-(Pyrrolidin-3-yl)piperidine can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness: this compound is unique due to its combination of both pyrrolidine and piperidine rings, which provides it with distinct chemical and biological properties. This dual-ring structure allows for greater versatility in chemical reactions and potential biological activities .
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and versatile reactivity make it a valuable building block in organic synthesis and a potential candidate for therapeutic applications. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Properties
IUPAC Name |
1-pyrrolidin-3-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZQCTWJDFNRMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629760 | |
Record name | 1-(Pyrrolidin-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184970-32-9, 591781-02-1 | |
Record name | 1-(Pyrrolidin-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Pyrrolidinyl)piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 591781-02-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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